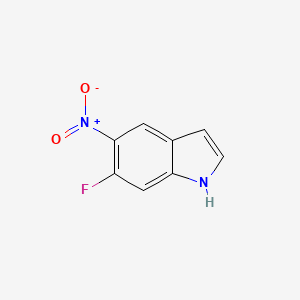

6-fluoro-5-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-5-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-6-4-7-5(1-2-10-7)3-8(6)11(12)13/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRIMPYGWOCLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-fluoro-5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

6-fluoro-5-nitro-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both an electron-withdrawing nitro group and a fluorine atom on the indole scaffold, imparts distinct physicochemical properties that are critical for its behavior in biological systems. This guide provides a comprehensive overview of the core physicochemical properties of this compound, including its molecular structure, melting point, solubility, and acidity (pKa). While experimental data for this specific molecule is not extensively published, this document synthesizes predicted data, experimental values from closely related analogs, and detailed, field-proven protocols for the empirical determination of these properties. The causality behind experimental choices is explained to ensure a deep understanding of the methodologies, providing a self-validating framework for researchers. This guide is intended to be a vital resource for scientists working with this and similar molecules, enabling a robust understanding and prediction of its behavior in drug development pipelines.

Molecular Structure and Key Physicochemical Descriptors

The foundational step in characterizing any molecule is to understand its structure and fundamental physicochemical descriptors. These parameters provide the initial insights into the molecule's potential interactions and behavior.

The structure of this compound is characterized by a bicyclic indole core. A fluorine atom is substituted at the 6-position, and a nitro group is at the 5-position of the benzene ring component of the indole nucleus.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅FN₂O₂ | Calculated |

| Molecular Weight | 180.14 g/mol | Calculated |

| Appearance | Yellow solid | Predicted[1] |

| CAS Number | 1609131-18-1 | [2][3] |

| Boiling Point | 379.6 ± 22.0 °C | Predicted[1] |

| Density | 1.527 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 14.65 ± 0.30 | Predicted[1] |

Melting Point: A Critical Indicator of Purity and Stability

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity and the strength of its crystal lattice. A sharp melting point range is typically indicative of a high degree of purity.

Predicted and Analog-Based Estimated Melting Point

The presence of the nitro group in 5-nitroindole significantly increases the melting point compared to 6-fluoroindole, likely due to strong intermolecular dipole-dipole interactions. The fluorine atom in 6-fluoroindole has a more modest effect. Given these opposing influences, the melting point of this compound is expected to be elevated, likely falling within the range of 130-150 °C .

Experimental Protocol for Melting Point Determination

The determination of a precise melting point is a critical step in the characterization of a newly synthesized batch of this compound. The capillary method using a digital melting point apparatus is the standard and most reliable technique.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground to a powder. The open end of a capillary tube is then pressed into the powder.

-

Capillary Loading: The capillary tube is tapped gently on a hard surface to pack the powder into the closed end, aiming for a sample height of approximately 3 mm.[4]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Preliminary Measurement: A rapid heating rate is initially employed to get an approximate melting point. This provides a target range for a more accurate measurement.

-

Accurate Measurement: A fresh sample is prepared and the apparatus is heated to a temperature approximately 10-15 °C below the estimated melting point. The heating rate is then slowed to 1-2 °C per minute.[4]

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. This provides the melting point range.[6]

Causality of Experimental Choices:

-

Fine Grinding: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, providing an accurate melting point range. Rapid heating can lead to an artificially elevated and broad melting range.[4]

Solubility Profile: A Key Determinant of Bioavailability

The solubility of a compound is a critical factor in its suitability as a drug candidate, directly influencing its absorption and bioavailability. For orally administered drugs, solubility in aqueous media across a range of pH values is of particular importance.

Predicted Solubility of this compound

Based on the structure, this compound is expected to have low aqueous solubility. The indole ring is largely hydrophobic, and while the nitro and fluoro groups are polar, they are not sufficient to impart significant water solubility.

-

5-Nitroindole: Generally soluble in organic solvents like DMSO and ethanol, but poorly soluble in water.[1] The nitro group can enhance interactions with polar organic solvents.[1]

Experimental Protocol for Aqueous Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility. This method measures the equilibrium concentration of a compound in a solvent.

Methodology:

-

Preparation of Solutions: A supersaturated solution of this compound is prepared by adding an excess of the solid compound to a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

-

Equilibration: The solutions are agitated in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The equilibrated solutions are filtered through a 0.45 µm filter to remove undissolved solid.

-

Quantification: The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is used for accurate quantification.

Causality of Experimental Choices:

-

Use of Buffers: Maintains a constant pH, which is crucial as the ionization state of the molecule can significantly affect its solubility.

-

Extended Equilibration Time: Ensures that the system has reached a true thermodynamic equilibrium between the solid and dissolved states.

-

Temperature Control: Solubility is temperature-dependent, so a constant temperature is maintained to ensure reproducibility.

Acidity (pKa): Understanding Ionization in Biological Milieu

The pKa of a molecule describes its tendency to ionize at a given pH. This is a critical parameter in drug development as the ionization state affects a compound's solubility, permeability across biological membranes, and interaction with target proteins.

Predicted pKa of this compound

The predicted pKa of 14.65 ± 0.30 for this compound corresponds to the deprotonation of the indole N-H group.[1] This relatively high pKa indicates that the N-H proton is weakly acidic and the molecule will be predominantly in its neutral form at physiological pH (around 7.4). The electron-withdrawing effects of the fluoro and nitro groups are expected to increase the acidity of the N-H proton compared to unsubstituted indole.

Experimental Protocol for pKa Determination by UV-Vis Spectroscopy

UV-Vis spectroscopy is a common and reliable method for determining the pKa of compounds that have a chromophore close to the ionizable center, as the absorption spectrum will change with the ionization state.

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or DMSO). A small, constant volume of this stock solution is added to each buffer solution to create a series of solutions with the same total compound concentration but varying pH.

-

UV-Vis Spectra Acquisition: The UV-Vis absorption spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the difference between the ionized and non-ionized forms is maximal is plotted against the pH. The resulting sigmoidal curve is then fitted to the Henderson-Hasselbalch equation to determine the inflection point, which corresponds to the pKa.

Causality of Experimental Choices:

-

Wide pH Range: Ensures that the full transition from the protonated to the deprotonated form (or vice versa) is observed, allowing for accurate determination of the inflection point.

-

Constant Analyte Concentration: It is crucial to maintain a constant total concentration of the analyte across all pH values to ensure that changes in absorbance are solely due to changes in the ionization state.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and bonding within this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-F, and NO₂ groups.

Expected Characteristic IR Absorptions:

-

N-H Stretch: A sharp to moderately broad peak around 3400-3300 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several peaks in the 1600-1450 cm⁻¹ region.

-

Asymmetric NO₂ Stretch: A strong, characteristic band in the 1550-1475 cm⁻¹ range. Conjugation with the aromatic ring typically shifts this to a lower wavenumber.[8][9]

-

Symmetric NO₂ Stretch: Another strong band in the 1360-1290 cm⁻¹ region.[8][9]

-

C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and fluoro groups. Protons on the aromatic ring will likely appear in the downfield region (7.0-8.5 ppm). The N-H proton will likely be a broad singlet, also in the downfield region.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbons attached to the fluorine and nitro groups will show characteristic chemical shifts and, in the case of the carbon bonded to fluorine, C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be expected at m/z = 180.14. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the indole ring. The presence of a single fluorine atom will not result in a significant M+2 peak, which is characteristic for chlorine and bromine isotopes.[10][11]

Conclusion

The physicochemical properties of this compound, a molecule of considerable interest in contemporary drug discovery, are dictated by the interplay of its indole scaffold and the attached fluoro and nitro substituents. This guide has provided a comprehensive overview of its key properties, including melting point, solubility, and pKa. By integrating predicted data with established, robust experimental protocols, this document serves as a practical and authoritative resource for researchers. A thorough understanding and empirical determination of these properties are paramount for the successful development of drug candidates, enabling informed decisions regarding formulation, administration, and the prediction of in vivo behavior. The methodologies and theoretical underpinnings detailed herein provide a solid foundation for the comprehensive characterization of this and other novel chemical entities.

References

-

Chemsrc. (2025). 5-Nitroindole | CAS#:6146-52-7. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). Available at: [Link]

-

ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals | Request PDF. Available at: [Link]

-

Solubility of Things. (n.d.). 5-Nitroindole. Available at: [Link]

-

Docsity. (2022). Interpretation of IR Spectra: Identifying Functional Groups in Organic Compounds. Available at: [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Available at: [Link]

-

Frontiers. (n.d.). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Available at: [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

PubChem. (n.d.). 5-Nitroindoline. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Available at: [Link]

-

PubMed Central. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Available at: [Link]

-

Scribd. (n.d.). 1H-NMR Organic Structure Guide | PDF | Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

-

YouTube. (2014). Interpreting IR Scans Exp 11 Reduction of a Nitro Group. Available at: [Link]

-

ResearchGate. (n.d.). Experimental 1H NMR methods | Request PDF. Available at: [Link]

-

PubChem. (n.d.). p-Fluoronitrobenzene. Available at: [Link]

-

PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). Top: Comparison of the pKa differences between fluorinated and.... Available at: [Link]

-

PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. Available at: [Link]

-

MDPI. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available at: [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

-

Reddit. (2023). Solubility of Nitro Containing Molecules. Available at: [Link]

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

-

PubChem. (n.d.). 6-Nitro-1H-indole. Available at: [Link]

-

PubChem. (n.d.). 6-Fluoroindole. Available at: [Link]

-

The Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]

-

PubChem. (n.d.). 5-Fluoroindole. Available at: [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

-

ResearchGate. (n.d.). The pKa values of the nitro(hetero)arenes and reactivity for the Diels‐Alder dearomative cycloaddition. (F. Terrier, 1997–2006. Available at: [Link]

-

PubChem. (n.d.). Nitroindole. Available at: [Link]

-

YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Available at: [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. rsc.org [rsc.org]

- 3. 1609131-18-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 5-Nitroindole | CAS#:6146-52-7 | Chemsrc [chemsrc.com]

- 5. nbinno.com [nbinno.com]

- 6. 6-Fluoroindole CAS#: 399-51-9 [amp.chemicalbook.com]

- 7. 6-氟吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

Spectroscopic Characterization of 6-Fluoro-5-Nitro-1H-Indole: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic techniques for the structural elucidation and characterization of 6-fluoro-5-nitro-1H-indole. This fluorinated nitroindole derivative is a compound of interest for researchers in medicinal chemistry and drug development due to the unique electronic properties conferred by the fluorine and nitro substituents on the indole scaffold. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical considerations for its spectroscopic analysis.

Introduction

The indole nucleus is a privileged scaffold in a vast array of biologically active compounds. The strategic placement of a fluorine atom and a nitro group on this core structure, as in this compound, can significantly modulate its physicochemical and pharmacological properties. The electron-withdrawing nature of both substituents influences the electron density distribution within the indole ring system, impacting its reactivity, binding affinity to biological targets, and metabolic stability.

Molecular Structure and Numbering

The systematic numbering of the indole ring is crucial for the correct assignment of spectroscopic signals. The structure of this compound is depicted below.

Caption: Molecular structure and numbering of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide definitive structural information.

Experimental Protocol: General Procedure for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the N-H proton.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-abundance, spin-1/2 nucleus, making this a sensitive experiment.

-

2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively.

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Interpretation

The ¹H NMR spectrum will be characterized by signals in the aromatic region, corresponding to the indole ring protons, and a broad signal for the N-H proton. The electron-withdrawing effects of the nitro and fluoro groups will significantly deshield the protons on the benzene ring, shifting them downfield.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 (N-H) | > 11.0 | broad singlet | - |

| H-2 | ~7.5 - 7.8 | triplet or dd | J ≈ 2.5-3.0 Hz |

| H-3 | ~6.6 - 6.9 | triplet or dd | J ≈ 2.5-3.0 Hz |

| H-4 | ~8.0 - 8.3 | doublet | J(H4-F6) ≈ 1.5-2.5 Hz (meta) |

| H-7 | ~7.8 - 8.1 | doublet | J(H7-F6) ≈ 9.0-10.0 Hz (ortho) |

-

N-H Proton (H-1): The proton on the nitrogen will appear as a broad singlet at a very downfield chemical shift, characteristic of indole N-H protons. Its exact position and broadness are solvent-dependent.

-

Pyrrole Ring Protons (H-2, H-3): These protons will appear as doublets of doublets or triplets, coupling with each other.

-

Benzene Ring Protons (H-4, H-7): The powerful electron-withdrawing nitro group at position 5 and the electronegative fluorine at position 6 will cause a significant downfield shift for H-4 and H-7. H-7 will show a large ortho coupling to the fluorine atom, while H-4 will exhibit a smaller meta coupling.

¹³C NMR Spectroscopy: Predicted Chemical Shifts and Interpretation

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals for the carbon atoms of the indole ring. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electron density of the ring.

| Carbon | Predicted Chemical Shift (δ, ppm) | Key Influences |

| C-2 | ~125 - 130 | - |

| C-3 | ~105 - 110 | - |

| C-3a | ~128 - 132 | - |

| C-4 | ~115 - 120 | Deshielded by NO₂ |

| C-5 | ~140 - 145 | Attached to NO₂ |

| C-6 | ~155 - 160 (doublet) | Attached to F (¹JCF ≈ 240-260 Hz) |

| C-7 | ~110 - 115 (doublet) | ²JCF ≈ 20-25 Hz |

| C-7a | ~135 - 140 | - |

-

Fluorine-Coupled Carbons: The most notable feature will be the large one-bond coupling constant (¹JCF) for C-6, which will appear as a doublet. C-5 and C-7 will also show smaller two-bond (²JCF) couplings to the fluorine atom.

-

Nitro-Substituted Carbon: C-5, being directly attached to the nitro group, will be significantly deshielded and appear at a downfield chemical shift.

¹⁹F NMR Spectroscopy: Predicted Chemical Shift and Interpretation

The ¹⁹F NMR spectrum will provide a direct confirmation of the fluorine atom's presence and its chemical environment.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Reference | Multiplicity |

| F-6 | -110 to -130 | CFCl₃ | doublet of doublets |

The chemical shift of the fluorine atom is sensitive to its electronic environment.[1] The electron-donating character of the indole ring will influence its precise location. The signal will be split into a doublet of doublets due to coupling with the ortho proton (H-7) and the meta proton (H-4).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the N-H, C-H, C=C, C-F, and NO₂ groups.

Experimental Protocol: General Procedure for IR Data Acquisition

-

Sample Preparation: For solid samples, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment.

Predicted IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3400 | N-H stretch | Medium |

| ~3100 | Aromatic C-H stretch | Medium |

| ~1600-1450 | Aromatic C=C stretch | Medium-Strong |

| ~1550-1475 | Asymmetric NO₂ stretch | Strong |

| ~1360-1290 | Symmetric NO₂ stretch | Strong |

| ~1250-1000 | C-F stretch | Strong |

-

N-H Stretch: A medium intensity band around 3400 cm⁻¹ is characteristic of the N-H stretching vibration in indoles.

-

Nitro Group Vibrations: The most diagnostic peaks in the IR spectrum will be the two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[2][3][4][5][6] The conjugation with the aromatic ring places these bands in the specified regions.[2][3][5]

-

C-F Stretch: A strong band in the fingerprint region (1250-1000 cm⁻¹) will be indicative of the C-F stretching vibration.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: General Procedure for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion and the fragmentation pattern.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺•): The molecular weight of this compound (C₈H₅FN₂O₂) is 180.03 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass will be observed, confirming the elemental composition. The molecular ion peak is expected to be prominent.[7]

-

Key Fragmentation Pathways: The fragmentation of nitroaromatic compounds often involves the loss of nitro-related groups.[8] Common fragmentation patterns for nitroindoles may include:

-

Loss of NO₂: [M - 46]⁺•

-

Loss of NO: [M - 30]⁺•

-

Loss of O: [M - 16]⁺•

-

Loss of HCN: A characteristic fragmentation of the indole ring.[9]

-

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and MS, is essential for its unambiguous structural confirmation. This technical guide provides a predictive framework for the interpretation of its spectral data, based on established principles and data from analogous compounds. The electron-withdrawing fluorine and nitro groups are expected to induce significant and characteristic changes in the spectra, particularly in the downfield shifts of aromatic protons and carbons in NMR, the strong characteristic stretches of the nitro group in IR, and specific fragmentation patterns in MS. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel indole derivatives for pharmaceutical and materials science applications.

References

- Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3871–3884.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Larkin, P. J. (2017).

- Smith, B. C. (2018). The C=O and N=O Stretching Vibrations of Nitro Compounds. Spectroscopy, 33(1), 14-21.

- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

- Stuart, B. H. (2004).

- Singh, P., & Kumar, A. (2010). Mass spectral studies of nitroindole compounds. Trade Science Inc.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

- Field, L. D., Li, H. L., & Magill, A. M. (2013).

- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Sparkman, O. D., & Penton, Z. (2019).

- de Hoffmann, E., & Stroobant, V. (2007).

- Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons.

- Gunther, H. (2013).

- Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.

- Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.

- Crews, P., Rodríguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press.

- Powers, J. C. (1968). Mass spectrometry of indoles. The Journal of Organic Chemistry, 33(5), 2044–2050.

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. tsijournals.com [tsijournals.com]

- 8. whitman.edu [whitman.edu]

- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-fluoro-5-nitro-1H-indole

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-fluoro-5-nitro-1H-indole. In the absence of publicly available experimental spectra for this specific compound, this document offers a comprehensive, predictive analysis based on established principles of NMR spectroscopy and empirical data from closely related indole derivatives. This guide is intended for researchers, scientists, and professionals in drug development who are working with or seeking to characterize substituted indoles.

Introduction: The Significance of this compound and NMR Analysis

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of substituents such as fluorine and nitro groups can profoundly modulate the electronic properties, metabolic stability, and biological activity of the indole ring.[2] this compound is a structurally interesting derivative, and a thorough understanding of its NMR spectra is crucial for its unambiguous identification, purity assessment, and for elucidating its interactions with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[3] ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a reasoned interpretation of chemical shifts and coupling constants.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the five protons on the indole ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the electronegativity and coupling effects of the fluorine atom. The analysis is based on data from related compounds, including 6-nitroindole and 5-fluoro-1H-indole.

Predicted Chemical Shifts and Splitting Patterns

The predicted ¹H NMR data is summarized in the table below. The numbering of the indole ring is standard, with the nitrogen atom at position 1.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |

| H1 (N-H) | > 11.0 | br s | - | The N-H proton of indoles is typically deshielded and appears as a broad singlet. The presence of the electron-withdrawing nitro group is expected to further increase its chemical shift. |

| H2 | ~7.5-7.7 | t | J ≈ 2.5-3.0 Hz | This proton will be coupled to H1 and H3. The electron-withdrawing effect of the substituents on the benzene ring will have a moderate deshielding effect. |

| H3 | ~6.7-6.9 | t | J ≈ 2.0-2.5 Hz | Coupled to H1 and H2. This position is generally more shielded than H2 in indoles. |

| H4 | ~8.0-8.2 | d | J(H4-F) ≈ 10-12 Hz | This proton is ortho to the strongly electron-withdrawing nitro group and will be significantly deshielded. It will also exhibit a doublet splitting due to coupling with the fluorine at position 6. |

| H7 | ~7.8-8.0 | d | J(H7-F) ≈ 7-9 Hz | This proton is meta to the nitro group and ortho to the fluorine atom. It will be deshielded and show a doublet splitting due to coupling with the fluorine. |

Note: The predicted chemical shifts are relative to a standard internal reference like tetramethylsilane (TMS) and would be observed in a solvent like DMSO-d₆.

Visualization of the Molecular Structure and Proton Numbering

References

A Technical Guide to the Mass Spectrometry Fragmentation of 6-Fluoro-5-nitro-1H-indole

Part 1: Theoretical Fragmentation Analysis

The fragmentation of 6-fluoro-5-nitro-1H-indole in a mass spectrometer is governed by the energetic stability of the resulting ions. The process begins with the formation of a molecular ion, whose subsequent dissociation is directed by the molecule's functional groups. Under typical Electron Ionization (EI) conditions, the molecule will form a radical cation (M+•), while Electrospray Ionization (ESI) will typically produce a protonated molecule ([M+H]⁺) in positive ion mode or a deprotonated molecule ([M-H]⁻) in negative ion mode.

Molecular Ion Formation and Key Functional Groups

The molecular structure consists of an indole nucleus, a bicyclic aromatic system, substituted with a strongly electron-withdrawing nitro group (-NO₂) and an electronegative fluorine atom (-F).

-

Monoisotopic Mass: 179.0334 Da

-

Molecular Formula: C₈H₅FN₂O₂

The primary drivers of fragmentation will be the nitro group and the indole ring system. Aromatic nitro compounds are well-known to undergo characteristic losses of nitrogen oxides, while the indole ring has its own distinct cleavage patterns.

Predicted Core Fragmentation Pathways

The fragmentation of the this compound molecular ion is predicted to proceed through several competitive and sequential pathways.

Pathway A: Nitro Group-Driven Fragmentation

This is anticipated to be the most dominant fragmentation route. Aromatic nitro compounds characteristically lose small, stable neutral molecules or radicals associated with the nitro group.[1][2]

-

Loss of Nitrogen Monoxide (•NO): A common fragmentation for nitroaromatics is the expulsion of a •NO radical, which would result in an even-electron ion.

-

[M]+• → [M - •NO]⁺

-

-

Loss of Nitrogen Dioxide (•NO₂): The direct cleavage of the C-N bond results in the loss of a •NO₂ radical. This is a primary and highly characteristic fragmentation pathway for nitroaromatic compounds.[1][3]

-

[M]+• → [M - •NO₂]⁺

-

Pathway B: Indole Ring-Driven Fragmentation

The indole ring itself is a stable aromatic system, but it can undergo characteristic fragmentation, primarily involving the pyrrole moiety.[4][5]

-

Loss of Hydrogen Cyanide (HCN): A hallmark of indole fragmentation is the elimination of HCN from the pyrrole ring, often after an initial fragmentation event.[4][5] This would likely occur after the initial loss from the nitro group.

-

[M - •NO₂]⁺ → [M - •NO₂ - HCN]⁺

-

Pathway C: Fluorine-Related Fragmentation

While the C-F bond is strong, fragmentation involving fluorine can occur, though it is generally less favored than nitro group cleavages.

-

Loss of Fluorine Radical (•F): Direct cleavage to lose a fluorine radical is possible but typically requires higher energy.

-

Loss of Hydrogen Fluoride (HF): Elimination of neutral HF is another possibility, particularly in ESI-MS/MS.[6]

These pathways are not mutually exclusive and can occur in sequence, leading to a complex but interpretable mass spectrum. The relative abundances of the fragment ions will depend on the ionization method and the energy applied (e.g., electron energy in EI or collision energy in MS/MS).

Part 2: Experimental Protocol and Workflow

To validate the predicted fragmentation patterns, a systematic experimental approach is required. The following protocol describes a general workflow for analyzing this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for positive ESI).

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Instrumentation and Parameters (LC-ESI-MS/MS)

This protocol is designed for a triple quadrupole or Q-TOF mass spectrometer.

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120-150 °C.[7]

-

Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

-

Desolvation Temperature: 350-450 °C.

-

Cone/Fragmentor Voltage: A low voltage (e.g., 20 V) for the full scan (MS1) to minimize in-source fragmentation, and ramped voltages (e.g., 10-40 V) for MS/MS experiments.[7]

-

MS1 Scan Range: m/z 50-250.

-

MS/MS (Product Ion Scan): Select the precursor ion (e.g., m/z 180.0 for [M+H]⁺) and apply a range of collision energies (e.g., 10-30 eV) to observe fragmentation.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to data analysis.

Caption: Experimental workflow for LC-MS/MS analysis.

Part 3: Data Interpretation and Visualization

Predicted Mass Spectrum Data

The following table summarizes the predicted key ions for this compound under positive ion ESI-MS/MS of the protonated molecule ([M+H]⁺, m/z 180.04).

| Predicted Ion m/z (Monoisotopic) | Proposed Elemental Composition | Proposed Fragmentation | Pathway |

| 180.0408 | [C₈H₆FN₂O₂]⁺ | Protonated Molecule [M+H]⁺ | - |

| 150.0403 | [C₈H₆FN O]⁺ | Loss of •NO from M+• (in EI) or similar process | A |

| 133.0353 | [C₈H₅FN]⁺ | Loss of •NO₂ from M+• (in EI) or HNO₂ from [M+H]⁺ | A |

| 106.0244 | [C₇H₄F]⁺ | Loss of •NO₂ followed by loss of HCN | A + B |

Note: The exact fragmentation under ESI may involve losses of neutral molecules like HNO₂ rather than radicals like •NO₂. However, the resulting fragment m/z is often the same or similar.

Visualizing Fragmentation Pathways

The proposed fragmentation cascades can be visualized to clarify the relationships between the precursor and product ions.

Diagram of Major Predicted Fragmentation Pathways

Caption: Predicted fragmentation cascade for [M+H]⁺.

Conclusion

This guide outlines the theoretically-derived fragmentation behavior of this compound based on the established principles of mass spectrometry. The primary fragmentation pathways are predicted to be initiated by the nitro group, involving the loss of nitrogen oxides, followed by secondary fragmentation of the indole core through the elimination of hydrogen cyanide. The provided experimental protocol offers a clear and robust method for acquiring empirical data to confirm these predictions. This synthesized approach serves as a valuable resource for researchers working on the structural characterization of this, and structurally related, novel chemical entities.

References

-

Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. [Link]

-

Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

Aguiar, G. P. S., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. [Link]

-

Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3622. [Link]

-

Bonilla, L. E., et al. (2010). Gas-phase fragmentation analysis of nitro-fatty acids. Journal of the American Society for Mass Spectrometry, 21(10), 1801–1815. [Link]

-

ResearchGate. (2019). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Request PDF. [Link]

-

Beynon, J. H., Saunders, R. A., & Williams, A. E. (1964). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 86(14), 2881–2886. [Link]

-

Powers, J. C. (1968). The Mass Spectrometry of Simple Indoles. The Journal of Organic Chemistry, 33(5), 2044–2050. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]

-

LinkedIn. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. [Link]

-

Eberlin, M. N. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(114), 94293-94319. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

The rising a new star in drug discovery, 6-Fluoro-5-Nitro-1H-Indole, a technical guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Strategic functionalization of this privileged heterocycle allows for the fine-tuning of pharmacological activity. The compound 6-fluoro-5-nitro-1H-indole represents a particularly compelling building block for modern drug discovery, combining the unique electronic properties of both a fluorine atom and a nitro group. This guide offers a comprehensive technical overview of its chemical structure, properties, synthesis, and potential applications, providing researchers with the foundational knowledge to leverage this promising molecule in their work.

Molecular Architecture and Physicochemical Profile

This compound is a bicyclic aromatic heterocycle. The fusion of an electron-rich pyrrole ring with a benzene ring substituted with a strongly electron-withdrawing nitro group and a highly electronegative fluorine atom creates a unique electronic landscape that dictates its reactivity and potential for molecular interactions.

Caption: Chemical Structure of this compound.

The strategic placement of the substituents is key. The fluorine at the 6-position is known to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which are desirable traits for drug candidates.[2][3] The nitro group at the 5-position significantly influences the molecule's electronic properties and serves as a versatile chemical handle for further synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1609131-18-1 | [4][5] |

| Molecular Formula | C₈H₅FN₂O₂ | [5] |

| Molecular Weight | 180.14 g/mol | [5] |

| Appearance | Yellow solid (Predicted) | [6] |

| Boiling Point | 379.6 ± 22.0 °C (Predicted) | [6] |

| Density | 1.527 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 14.65 ± 0.30 (Predicted) | [6] |

| Storage | 0-8 °C, sealed in dry, dark place | [5][6] |

Spectroscopic Characterization Profile (Predicted)

While specific experimental spectra for this compound are not widely published, a detailed prediction of its key spectroscopic features can be made based on the analysis of closely related indole derivatives.[7][8] These predictions are invaluable for reaction monitoring and structural confirmation.[9]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H-NMR | - N-H Proton: A broad singlet expected at δ > 10 ppm. - Aromatic Protons: Complex multiplets in the δ 7.0-8.5 ppm range. The proton at C4 will be a doublet, strongly influenced by the adjacent nitro group. The proton at C7 will be a doublet coupled to the fluorine atom. Protons at C2 and C3 will appear as a triplet or doublet of doublets. |

| ¹³C-NMR | - Aromatic Carbons: Signals expected in the δ 100-150 ppm range. The carbon bearing the nitro group (C5) and the carbon bearing the fluorine (C6) will show significant shifts and C-F coupling. |

| ¹⁹F-NMR | - A single resonance is expected, with its chemical shift characteristic of an aryl fluoride. |

| IR Spectroscopy | - N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. - N-O Stretch (Nitro): Strong, characteristic asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. - C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M+): A prominent peak at m/z = 180.04. |

Synthesis and Reactivity

The synthesis of substituted indoles is a well-established field, with several named reactions providing reliable routes.[10][11] For this compound, a logical and efficient approach involves the regioselective nitration of a 6-fluoroindole precursor.

Proposed Synthetic Pathway: Electrophilic Nitration

The direct nitration of the indole core is notoriously challenging due to the molecule's high reactivity and susceptibility to acid-catalyzed polymerization.[12] However, using a milder nitrating agent and an N-protected starting material can significantly improve yields and regioselectivity. The most plausible route begins with the commercially available 6-fluoro-1H-indole.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. nbinno.com [nbinno.com]

- 4. 1609131-18-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound - CAS:1609131-18-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound CAS#: 1609131-18-1 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tsijournals.com [tsijournals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 6-Fluoro-5-nitro-1H-indole: Synthesis, Properties, and Therapeutic Potential

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-fluoro-5-nitro-1H-indole (CAS Number: 1609131-18-1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic use of fluorinated and nitrated indole scaffolds in medicinal chemistry.

Introduction: The Strategic Importance of Substituted Indoles in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] The strategic functionalization of the indole ring can significantly modulate a compound's pharmacological profile. The introduction of a fluorine atom, as seen in this compound, is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] Concurrently, the nitro group at the 5-position offers a versatile handle for further chemical modifications and has been implicated in the biological activity of several anticancer agents.[4][5]

This guide will delve into the specific attributes of this compound, a molecule that combines these two key functionalities. While direct literature on this specific compound is emerging, its structural motifs are present in a variety of biologically active molecules, suggesting its potential as a valuable building block in the development of novel therapeutics, particularly in oncology.[6]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1609131-18-1 | [Multiple Sources] |

| Molecular Formula | C₈H₅FN₂O₂ | [Multiple Sources] |

| Molecular Weight | 180.14 g/mol | [Multiple Sources] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Boiling Point | 379.6±22.0 °C (Predicted) | [ChemicalBook] |

| Density | 1.527 g/cm³ (Predicted) | [ChemicalBook] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [SMU] |

Synthesis of this compound: A Proposed Methodology

The proposed synthesis of this compound would likely commence from a suitably substituted o-nitrotoluene, such as 2-methyl-4-fluoro-5-nitroaniline, and proceed through a two-step sequence involving enamine formation followed by reductive cyclization.

Experimental Protocol: Leimgruber-Batcho Synthesis

This protocol is adapted from the established synthesis of 6-chloro-5-fluoroindole and is presented as a predictive methodology for the synthesis of this compound.

Step 1: Enamine Formation

The initial step involves the condensation of the o-nitrotoluene precursor with a formamide acetal to generate a β-dimethylamino-2-nitrostyrene intermediate. This reaction leverages the increased acidity of the benzylic protons of the o-nitrotoluene.

-

Reagents and Materials:

-

2-methyl-4-fluoro-5-nitroaniline (or a related o-nitrotoluene)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Pyrrolidine (optional, can accelerate the reaction)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a solution of the starting o-nitrotoluene (1.0 eq) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (1.2 eq) and pyrrolidine (1.2 eq).

-

Heat the reaction mixture at reflux (approximately 110°C) for 3 hours under an inert atmosphere (e.g., nitrogen).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the volatile components under reduced pressure. The resulting crude enamine, a typically intensely colored solid, can often be used in the next step without further purification.

-

Step 2: Reductive Cyclization

The nitro-enamine intermediate is then subjected to reduction, which leads to the formation of the indole ring. Several reducing agents can be employed, with catalytic hydrogenation or iron in acetic acid being common choices.

-

Reagents and Materials:

-

Crude enamine from Step 1

-

Palladium on carbon (10% Pd/C) or Iron powder

-

Methanol or Ethanol (for hydrogenation) or Acetic Acid (for iron reduction)

-

Hydrogen source (for hydrogenation)

-

-

Procedure (Catalytic Hydrogenation):

-

Dissolve the crude enamine in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

-

-

Procedure (Iron in Acetic Acid):

-

To a stirred mixture of iron powder (excess) in acetic acid, heat the suspension to approximately 100°C.

-

Add a solution of the crude enamine in acetic acid dropwise, maintaining the temperature.

-

After the addition is complete, continue stirring at 100°C for 1-2 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and filter to remove the iron residues.

-

Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give the crude product.

-

Purification:

The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

Caption: Proposed Leimgruber-Batcho synthesis of this compound.

Potential Applications in Medicinal Chemistry

The this compound scaffold is a promising starting point for the synthesis of a diverse range of potentially bioactive molecules. The nitro group at the 5-position can be readily reduced to an amine, which can then be further functionalized. Additionally, the indole C3 position is susceptible to electrophilic substitution, such as the Vilsmeier-Haack reaction, to introduce a formyl group.

Downstream Functionalization: Vilsmeier-Haack Reaction and Reductive Amination

A common and highly useful transformation of nitroindoles is the Vilsmeier-Haack reaction to introduce a formyl group at the C3 position, followed by reductive amination to install various amine side chains. This strategy has been successfully employed in the synthesis of 5-nitroindole derivatives with anticancer activity.[4]

Illustrative Protocol:

-

Step 1: Vilsmeier-Haack Reaction:

-

To a solution of this compound in anhydrous DMF at 0°C, add phosphorus oxychloride (POCl₃) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by pouring it onto ice water and neutralize with a base.

-

Extract the product, this compound-3-carbaldehyde, with an organic solvent.

-

-

Step 2: Reductive Amination:

-

To a solution of the 3-carbaldehyde intermediate in a suitable solvent (e.g., methanol), add the desired primary or secondary amine.

-

After stirring to form the imine intermediate, add a reducing agent such as sodium borohydride (NaBH₄) in portions.

-

Work up the reaction to isolate the C3-aminomethylated indole derivative.

-

Caption: Potential downstream functionalization of this compound.

Biological Context and Therapeutic Relevance

While specific biological data for this compound is not yet published, the broader classes of fluorinated and nitrated indoles have demonstrated significant therapeutic potential.

-

Anticancer Activity: 5-Nitroindole derivatives have been investigated as binders of G-quadruplex DNA, particularly the c-Myc promoter, leading to the downregulation of the c-Myc oncogene and cell cycle arrest in cancer cells.[4][5] The presence of the nitro group is often crucial for this activity. Fluorinated indoles have also shown promise as anticancer agents by targeting various pathways, including angiogenesis.[3]

-

Antimicrobial Properties: The 6-fluoroindole moiety is found in compounds with antibacterial and antifungal properties.[3] Some indole derivatives are known to interfere with bacterial quorum sensing, a key communication system for virulence and biofilm formation.[3]

-

Neuroactive Compounds: Fluorinated indoles serve as precursors for potent selective serotonin reuptake inhibitors (SSRIs), which are widely used in the treatment of depression and other mood disorders.[3]

The combination of the 6-fluoro and 5-nitro substituents in the target compound makes it a highly attractive scaffold for screening and development in these and other therapeutic areas.

Conclusion

This compound is a strategically designed chemical entity with significant potential as a building block in modern drug discovery. Its synthesis can be reliably achieved through established methods like the Leimgruber-Batcho reaction. The presence of both fluoro and nitro groups provides opportunities for enhancing pharmacological properties and for diverse chemical functionalization. Based on the known biological activities of related indole derivatives, this compound and its derivatives are promising candidates for investigation as novel anticancer, antimicrobial, and neuroactive agents. This guide provides a solid foundation of its properties and synthetic methodology to facilitate further research and development in this exciting area of medicinal chemistry.

References

-

Trade Science Inc. (2011). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic CHEMISTRY An Indian Journal, 7(1). Available at: [Link]

-

Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Retrieved from [Link]

-

SMU. (n.d.). This compound. Retrieved from [Link]

-

Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1677. Available at: [Link]

-

Trade Science Inc. (2011). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic CHEMISTRY An Indian Journal, 7(1). Available at: [Link]

-

SciSupplies. (n.d.). This compound, 95.0%, 500mg. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Retrieved from [Link]

-

MDPI. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]

-

Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

-

National Institutes of Health. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

-

ResearchGate. (2020). 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Retrieved from [Link]

-

National Institutes of Health. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Retrieved from [Link]

-

Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

- Google Patents. (n.d.). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. EP2647634A1 - Indole-pyrimidine derivatives and their therapeutic uses - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 9. tsijournals.com [tsijournals.com]

A Technical Guide to the Synthesis of 6-Fluoro-5-Nitro-1H-Indole: Strategic Selection of Starting Materials

Introduction

The 6-fluoro-5-nitro-1H-indole scaffold is a pivotal building block in contemporary medicinal chemistry. The strategic incorporation of a fluorine atom at the 6-position and a nitro group at the 5-position of the indole ring system significantly modulates the electronic properties, lipophilicity, and metabolic stability of derivative molecules.[1][2] This makes it a highly sought-after intermediate in the development of novel therapeutics, including anti-cancer agents and neuroactive compounds.[1][2]

This technical guide provides an in-depth analysis of the primary synthetic strategies for constructing this compound, with a core focus on the critical decision-making process involved in selecting the appropriate starting materials. We will dissect two principal retrosynthetic approaches, furnishing researchers and drug development professionals with the causal logic behind experimental choices, detailed protocols, and a comparative analysis to facilitate route selection for laboratory and industrial-scale synthesis.

Chapter 1: Retrosynthetic Analysis and Key Strategic Considerations

The synthesis of a disubstituted fluoro-nitro-indole presents a classic strategic challenge: the timing and order of functional group introduction and heterocycle formation. Two divergent strategies dominate the landscape for accessing the target molecule.

Strategy A: Late-Stage Nitration This approach involves the initial synthesis of the 6-fluoro-1H-indole core, followed by electrophilic nitration to introduce the nitro group at the C-5 position. While seemingly direct, this pathway is fraught with challenges related to the inherent reactivity of the indole nucleus, which is susceptible to acid-catalyzed polymerization and can yield a mixture of regioisomers.[3]

Strategy B: Convergent Synthesis from Pre-Functionalized Aromatics This more controlled strategy involves building the indole ring from an aromatic precursor that already contains the requisite fluoro and nitro substituents in the correct orientation. Classic indole ring-forming reactions, such as the Leimgruber-Batcho and Fischer syntheses, are employed to construct the heterocyclic portion of the molecule. This approach offers superior control over regiochemistry, often leading to higher yields and purity of the desired product.

The choice between these strategies is the primary determinant of the starting materials and the overall efficiency of the synthesis.

Figure 1: Retrosynthetic analysis of this compound, illustrating the two primary strategic disconnections.

Chapter 2: Synthesis via Late-Stage Nitration

This strategy hinges on the successful synthesis and subsequent regioselective nitration of 6-fluoro-1H-indole.

Starting Material: Synthesis of 6-Fluoro-1H-indole

The precursor, 6-fluoro-1H-indole, can be reliably synthesized via well-established named reactions. The Leimgruber-Batcho synthesis is often preferred for its high yields and mild conditions.[1][4]

-

Key Starting Material: 4-Fluoro-2-nitrotoluene (also known as 1-fluoro-4-methyl-2-nitrobenzene).

-

Rationale: The methyl group of the o-nitrotoluene is sufficiently acidic to react with an N,N-dimethylformamide acetal to form a key enamine intermediate. Subsequent reductive cyclization of this intermediate yields the indole core.[4]

Figure 2: Workflow for the Leimgruber-Batcho synthesis of 6-fluoro-1H-indole.

Nitration of 6-Fluoro-1H-indole

Direct nitration of the indole ring is challenging. The C-3 position is the most electron-rich and thus the primary site for electrophilic attack.[3] To achieve nitration on the benzene ring (at C-5), careful selection of the nitrating agent and reaction conditions is paramount to suppress C-3 nitration and prevent acid-catalyzed polymerization.

-

Key Challenge: Overcoming the natural reactivity of the pyrrole ring to direct the electrophile to the C-5 position of the benzene ring.

-

Experimental Consideration: The use of milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) at low temperatures, can favor nitration on the benzene moiety. N-protection of the indole with groups like tosyl (Ts) can also be employed to modulate reactivity.[3]

Experimental Protocol: Nitration of 6-Fluoro-1H-indole

-

Preparation of Nitrating Agent: In a separate flask, cautiously add fuming nitric acid (1.1 eq) to acetic anhydride (5 vol) at -10 °C. Stir for 15 minutes to generate acetyl nitrate.

-

Reaction Setup: Dissolve 6-fluoro-1H-indole (1.0 eq) in acetic anhydride (10 vol) in a three-necked flask and cool the solution to -30 °C.

-

Addition: Add the pre-cooled acetyl nitrate solution dropwise to the indole solution, ensuring the internal temperature does not rise above -25 °C.

-

Quenching: After stirring for 30-60 minutes at low temperature, quench the reaction by pouring it slowly onto a mixture of crushed ice and aqueous sodium hydroxide solution.

-

Work-up and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo. Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate this compound, separating it from other isomers.

Chapter 3: Convergent Synthesis via Pre-Functionalized Aromatics

This strategy provides superior regiochemical control by constructing the indole from a benzene ring that already possesses the required 1-fluoro-2-nitro arrangement relative to the points of cyclization.

The Leimgruber-Batcho Approach

This is one of the most efficient and scalable methods for this target.[5][6]

-

Key Starting Material: 4-Fluoro-3-nitrotoluene.

-

Rationale: This starting material positions the methyl group ortho to the nitro group, fulfilling the requirement for the Leimgruber-Batcho reaction. The fluorine and nitro groups are correctly positioned to become the C-6 and C-5 substituents, respectively, upon cyclization.

-

Synthesis of Starting Material: 4-Fluoro-3-nitrotoluene can be prepared by the nitration of 3-fluorotoluene. This nitration yields a mixture of isomers, including the desired 3-fluoro-4-nitrotoluene and 3-fluoro-6-nitrotoluene, which must be separated.[7][8]

Experimental Protocol: Leimgruber-Batcho Synthesis of this compound

-

Enamine Formation: A mixture of 4-fluoro-3-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq), and pyrrolidine (1.5 eq) in DMF is heated to reflux for 2-4 hours. The reaction is monitored by TLC until the starting material is consumed.

-

Isolation of Intermediate: The solvent is removed under reduced pressure to yield the crude enamine, trans-1-(dimethylamino)-2-(4-fluoro-3-nitrophenyl)ethene, which is often carried forward without further purification.

-

Reductive Cyclization: The crude enamine is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalyst, such as 10% Palladium on carbon (Pd/C), is added. The mixture is subjected to hydrogenation (H₂ gas, 50 psi) until hydrogen uptake ceases.[1] Alternatively, reduction can be achieved using iron powder in acetic acid.[5][9]

-

Purification: After the reaction is complete, the catalyst is removed by filtration through Celite. The filtrate is concentrated, and the crude product is purified by column chromatography or recrystallization to afford pure this compound.

The Fischer Indole Approach

The Fischer indole synthesis is a classic, powerful method for indole formation.[10][11]

-

Key Starting Material: (4-Fluoro-5-nitrophenyl)hydrazine.

-

Rationale: The Fischer synthesis involves the acid-catalyzed cyclization of a phenylhydrazone.[10] The phenylhydrazone is formed from the reaction of the chosen phenylhydrazine with an aldehyde or ketone. For the synthesis of an unsubstituted indole at C-2 and C-3, acetaldehyde or pyruvic acid (followed by decarboxylation) are common reagents.

-

Synthesis of Starting Material: (4-Fluoro-5-nitrophenyl)hydrazine is typically prepared from 4-fluoro-5-nitroaniline. The aniline is subjected to diazotization with sodium nitrite and HCl, followed by reduction of the resulting diazonium salt with a reducing agent like tin(II) chloride.

Figure 3: Workflow for the Fischer indole synthesis of this compound.

Chapter 4: Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on several factors, including the scale of the synthesis, availability of starting materials, and desired purity.

| Parameter | Strategy A: Late-Stage Nitration | Strategy B: Leimgruber-Batcho | Strategy B: Fischer Indole |

| Key Starting Material | 6-Fluoro-1H-indole | 4-Fluoro-3-nitrotoluene | (4-Fluoro-5-nitrophenyl)hydrazine |

| Regiocontrol | Low to Moderate; risk of isomers | High; regiochemistry is pre-defined | High; regiochemistry is pre-defined |

| Number of Steps | Fewer core steps (if 6-fluoroindole is available) | Moderate | Moderate to High (includes synthesis of hydrazine) |

| Potential Yield | Variable; often low due to side reactions | Good to Excellent | Good |

| Key Challenges | Isomer separation, polymerization[3] | Synthesis and purification of nitrotoluene isomer[8] | Stability and handling of hydrazine starting material |

| Scalability | Poor; purification is difficult on a large scale | Excellent; often used in industrial processes[5] | Good |

Conclusion

For the synthesis of this compound, convergent strategies that utilize pre-functionalized aromatic starting materials are demonstrably superior to a late-stage nitration approach. The Leimgruber-Batcho synthesis starting from 4-fluoro-3-nitrotoluene represents the most robust and scalable route, offering excellent control over the final product's regiochemistry and generally providing high yields. While the Fischer indole synthesis is also a viable and effective method, it may involve the additional complexity of preparing and handling the requisite phenylhydrazine intermediate. The late-stage nitration of 6-fluoro-1H-indole should be considered a less favorable option, primarily suitable for small-scale exploratory work where the challenges of low yield and complex purification can be tolerated. The ultimate choice of starting material is intrinsically linked to the chosen synthetic strategy, with 4-fluoro-3-nitrotoluene being the premier choice for an efficient and controlled synthesis of this valuable pharmaceutical building block.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Fischer Indole Synthesis [organic-chemistry.org]

A Technical Guide to the Biological Screening of 6-fluoro-5-nitro-1H-indole: A Roadmap for Therapeutic Discovery

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The strategic introduction of electron-withdrawing groups, such as nitro and fluoro moieties, can significantly modulate the pharmacological properties of the indole ring system, often enhancing its therapeutic potential. This guide provides a comprehensive framework for the initial biological screening of 6-fluoro-5-nitro-1H-indole, a compound of interest due to its structural alerts for potential anticancer and antimicrobial activities. We will delve into the rationale behind selecting specific screening assays, provide detailed, field-proven protocols, and outline a logical workflow for preliminary bioactivity assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of novel therapeutic agents.

Introduction: The Rationale for Screening this compound

The indole scaffold is a cornerstone in drug discovery, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2][3][4][5] The introduction of a nitro group, particularly at the 5-position of the indole ring, has been associated with pronounced biological effects, including anticancer and antimicrobial properties.[6][7][8][9] The nitro group can act as a bioisostere for other functional groups and can be metabolically reduced to reactive intermediates that exert cytotoxic effects.[9] Furthermore, the incorporation of a fluorine atom can enhance metabolic stability, improve binding affinity, and alter the electronic properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[10][11]